4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester
Description
The compound 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester is a benzoic acid derivative characterized by a dichloro-substituted aromatic ring with an amino group at the 4-position and a 2-(diethylamino)ethyl ester functional group.
Properties
CAS No. |
173923-92-7 |
|---|---|
Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20022 |
Synonyms |
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester |
Origin of Product |
United States |
Preparation Methods
Esterification via Alkylation of Carboxylic Acid Salts
The target compound is synthesized through alkylation of 4-amino-2,6-dichlorobenzoic acid with 2-(diethylamino)ethyl chloride. The process leverages phase-transfer catalysis (PTC) to enhance reactivity between the aqueous and organic phases.
Reaction Scheme :
The carboxylic acid is first deprotonated using aqueous sodium hydroxide to form a carboxylate salt, which reacts with the alkylating agent in the presence of a water-insoluble tertiary amine (e.g., Hostarex A327). This method avoids energy-intensive steps like solvent evaporation and mechanical grinding, as required in traditional potassium carboxylate preparations.
Synthetic Methodologies
Phase-Transfer Catalyzed Alkylation
Procedure :
-
Reagent Preparation :
-
Alkylation :
-
Work-Up :
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Maximizes reaction rate without decomposition |
| pH | 7.5–8.5 | Ensures carboxylate stability and alkylation efficiency |
| Catalyst Loading | 0.25–1.5% (w/w) | Balances cost and reaction acceleration |
| Alkylating Agent | 1.2–1.5 equivalents | Minimizes side reactions |
Reaction Optimization and Challenges
pH Control and Byproduct Mitigation
Maintaining pH 7.5–8.5 is critical to prevent hydrolysis of the alkylating agent and ensure efficient nucleophilic attack by the carboxylate. Excess NaOH consumption or pH fluctuations reduce yields by promoting competitive reactions, such as quaternization of the tertiary amine catalyst.
Solvent and Catalyst Selection
-
Solvent : Xylene is preferred for its immiscibility with water and ability to dissolve both the catalyst and product.
-
Catalyst : Hostarex A327 (trialkylamines with C8–C10 chains) offers optimal partitioning between phases and recyclability.
Comparative Catalyst Performance :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Hostarex A327 | 88.7 | 4.5 |
| Dodigen 226 | 85.2 | 5.0 |
| No Catalyst | <10 | >24 |
Scalability and Industrial Feasibility
The PTC method is scalable to multi-kilogram batches with minimal modifications. A case study from the patent literature achieved 91.6% yield in a 0.25-mol-scale reaction using analogous conditions. Key advantages include:
-
Reduced Effluent Toxicity : Tertiary amines are phase-separable and recyclable, minimizing environmental impact.
-
Energy Efficiency : Eliminates grinding and solvent evaporation steps.
Analytical Characterization
Spectroscopic Data :
-
IR (KBr) : 1745 cm⁻¹ (ester C=O), 1620 cm⁻¹ (aromatic C=C), 3350 cm⁻¹ (N-H).
-
¹H NMR (CDCl₃) : δ 1.1 (t, 6H, NCH₂CH₃), 3.4 (q, 4H, NCH₂), 4.3 (t, 2H, OCH₂), 6.9 (s, 2H, Ar-H).
Purity : HPLC analysis typically shows >98% purity after distillation .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .
Analgesic and Anesthetic Uses
The compound has potential applications in pain management due to its structural similarity to local anesthetics. It may function effectively as a topical anesthetic and could be explored for use in procedures requiring localized pain relief .
Case Studies
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and analgesic applications. Its ability to form ion-associate complexes suggests possibilities in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations in the Benzene Ring
- 4-Amino-2,6-dichloro-benzoic acid derivatives: The amino group at the 4-position distinguishes this compound from analogues like 2,6-dichloro-4-ethoxycarbanilic acid 2-(diethylamino)ethyl ester (CAS 20229-06-5), which features an ethoxy group instead of an amino group at the same position.
- Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate (CAS 693798-67-3): This compound replaces the diethylaminoethyl ester with a methyl ester and introduces a sulfur-containing thioether side chain. The absence of the diethylamino group reduces basicity, which may alter pharmacokinetic properties .
Ester Group Modifications
- Diethylaminoethyl ester vs. For example, 3-Amino-2,5-dichloro benzoic acid methyl ester (CAS 7286-84-2) lacks this amine, which may limit its utility in central nervous system-targeted applications .
Physicochemical Data (Inferred from Structural Analogues)
| Property | 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester | 2,6-Dichloro-4-ethoxycarbanilic acid 2-(diethylamino)ethyl ester | Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate |
|---|---|---|---|
| Polarity | Moderate (amino group + ester) | Low (ethoxy group) | Low (thioether + methyl ester) |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) | Higher organic solvent solubility | Moderate in organic solvents |
| Bioavailability | Enhanced via diethylamino group | Variable (ethoxy may reduce H-bonding) | Limited due to methyl ester |
Biological Activity
4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester (CAS No. 173923-92-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18Cl2N2O2 |
| Molecular Weight | 305.20 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 430.6 ± 45.0 °C |
| Flash Point | 214.2 ± 28.7 °C |
These properties suggest that the compound is stable under standard conditions, which is crucial for its application in biological studies.
Biological Activity Overview
Research indicates that derivatives of benzoic acid, including 4-amino-2,6-dichloro-benzoic acid derivatives, exhibit various biological activities such as anti-inflammatory, anti-cancer, and enzyme inhibition effects.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of various aminobenzoic acid derivatives, including analogs similar to the target compound. The results indicated significant inhibition of pro-inflammatory cytokines TNF-α and IL-6, with some compounds achieving high levels of inhibition (IC50 values ranging from low micromolar concentrations) . This suggests that 4-amino-2,6-dichloro-benzoic acid derivatives may serve as promising candidates for anti-inflammatory therapies.
Enzyme Inhibition
Inhibition studies against acetylcholinesterase (AChE) have shown that certain benzoic acid derivatives possess potent inhibitory activity. For instance, related compounds demonstrated IC50 values as low as 0.59 μM against AChE . While specific data on the target compound's AChE inhibition is limited, its structural similarities to effective inhibitors suggest potential activity.
Case Studies
- In Vitro Studies : A series of in vitro tests assessed the cytotoxicity of various aminobenzoic acid derivatives against cancer cell lines such as MCF-7 and HepG2. The results indicated significant cytotoxic effects with IC50 values below 10 µM for several derivatives . This highlights the potential of these compounds in cancer treatment strategies.
- Molecular Docking Studies : Computational studies have predicted binding affinities for the target compound with various biological targets, suggesting mechanisms of action related to its observed biological activities . These insights are crucial for understanding how modifications to the chemical structure can enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
